molecular formula C10H12N2O5 B12346593 diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate

diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate

Cat. No.: B12346593
M. Wt: 240.21 g/mol
InChI Key: FEYBEFPBFXATCE-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate typically involves the reaction of urea, oxalacetic ester, and aromatic aldehydesThe reaction conditions often include the use of a solvent such as acetic acid and heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Alkyl halides, KOH, MeCN

    Cycloaddition: Various dienes and dienophiles

    Condensation: Nitrogen bis-nucleophiles, suitable solvents

Major Products

The major products formed from these reactions include N-alkyl derivatives, fused heterocyclic compounds, and complex nitrogen-containing structures .

Mechanism of Action

The mechanism by which diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form complex heterocyclic structures makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5-6H,3-4H2,1-2H3

InChI Key

FEYBEFPBFXATCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)N=C1C(=O)OCC

Origin of Product

United States

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